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  • Product: 3-(1H-Pyrazol-5-yl)pyridin-4-amine
  • CAS: 2138009-61-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(1H-Pyrazol-5-yl)pyridin-4-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(1H-Pyrazol-5-yl)pyridin-4-amine, a heterocyclic compound of significant interest in me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-Pyrazol-5-yl)pyridin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this molecule is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its chemical structure, predicted physicochemical properties, a plausible synthetic route, and its potential as a scaffold for drug discovery. By analyzing structurally related compounds, we explore its potential biological activities, particularly as a kinase inhibitor, and outline standard methodologies for its analytical characterization. This guide serves as a foundational resource for researchers investigating this and related pyrazolyl-pyridine scaffolds.

Introduction: The Pyrazolyl-Pyridine Scaffold in Drug Discovery

The fusion of pyrazole and pyridine rings creates a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. These compounds are known to interact with a variety of biological targets, demonstrating potential as anti-inflammatory, anticancer, and antiviral agents. The structural motif of 3-(1H-Pyrazol-5-yl)pyridin-4-amine, which combines a hydrogen-bond donating and accepting pyrazole ring with an aminopyridine moiety, suggests a high potential for specific interactions with protein active sites, particularly those of kinases. This guide aims to provide a detailed technical overview of this promising, yet under-documented, molecule.

Chemical Identity and Structure

The fundamental identity of 3-(1H-Pyrazol-5-yl)pyridin-4-amine is established through its unique chemical identifiers and molecular structure.

IdentifierValue
Chemical Name 3-(1H-Pyrazol-5-yl)pyridin-4-amine
CAS Number 2138009-61-5[1]
Molecular Formula C₈H₈N₄[2]
Molecular Weight 160.18 g/mol [2]
Canonical SMILES C1=CN=C(C=C1N)C2=CNN=C2
InChI Key InChI=1S/C8H8N4/c9-7-4-10-2-1-6(7)8-3-5-12-11-8/h1-5,11H,(H2,9,10)

The structure, depicted below, features a pyrazole ring linked at its 5-position to the 3-position of a 4-aminopyridine ring. The presence of multiple nitrogen atoms provides sites for hydrogen bonding, which is crucial for molecular recognition in biological systems. Tautomerism is a key feature of the 1H-pyrazole ring, which can influence its interaction with biological targets.

Synthesis_Workflow cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target 3-(1H-Pyrazol-5-yl)pyridin-4-amine Intermediate1 Protected 4-Amino-3-bromopyridine Target->Intermediate1 Suzuki Coupling Disconnection Intermediate2 Protected Pyrazole-5-boronic acid or ester Target->Intermediate2 Suzuki Coupling Disconnection StartingMaterial1 4-Chloro-3-nitropyridine Step1_Product 4-Amino-3-nitropyridine StartingMaterial1->Step1_Product Amination Step2_Product 3-Bromo-4-aminopyridine Step1_Product->Step2_Product Sandmeyer Reaction Step3_Product Protected 3-Bromo-4-aminopyridine Step2_Product->Step3_Product Protection (e.g., Boc) Coupling Suzuki Coupling Step3_Product->Coupling StartingMaterial2 Pyrazole Step4_Product N-Protected Pyrazole StartingMaterial2->Step4_Product Protection (e.g., SEM, Boc) Step5_Product N-Protected 5-bromopyrazole Step4_Product->Step5_Product Bromination Step6_Product N-Protected Pyrazole-5-boronic acid ester Step5_Product->Step6_Product Borylation Step6_Product->Coupling Coupled_Product Coupled Intermediate Coupling->Coupled_Product Final_Product 3-(1H-Pyrazol-5-yl)pyridin-4-amine Coupled_Product->Final_Product Deprotection

Figure 2: Proposed retrosynthetic and forward synthesis workflow.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Bromo-4-aminopyridine

  • To a solution of 4-chloro-3-nitropyridine in ethanol, add an excess of aqueous ammonia.

  • Heat the reaction mixture in a sealed vessel to afford 4-amino-3-nitropyridine.

  • Diazotize the resulting 4-amino-3-nitropyridine using sodium nitrite in the presence of hydrobromic acid.

  • The diazonium salt is then treated with copper(I) bromide to yield 3-bromo-4-aminopyridine via a Sandmeyer reaction.

Step 2: Protection of the Amine

  • Dissolve 3-bromo-4-aminopyridine in a suitable solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine.

  • Stir the reaction at room temperature to obtain the Boc-protected 3-bromo-4-aminopyridine.

Step 3: Synthesis of N-Protected Pyrazole-5-boronic acid pinacol ester

  • Protect the NH of pyrazole using a suitable protecting group, for instance, (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl).

  • The N-protected pyrazole is then selectively brominated at the 5-position using N-bromosuccinimide (NBS).

  • The resulting 5-bromo-N-protected-pyrazole undergoes a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) to yield the desired boronic ester.

Step 4: Suzuki Coupling and Deprotection

  • Combine the Boc-protected 3-bromo-4-aminopyridine and the N-protected pyrazole-5-boronic acid pinacol ester in a solvent system such as 1,4-dioxane and water.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate).

  • Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).[3]

  • The resulting coupled product is then subjected to deprotection conditions. The Boc group can be removed with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. The SEM group can be removed under acidic conditions or with fluoride ions.

  • Purify the final product, 3-(1H-Pyrazol-5-yl)pyridin-4-amine, by column chromatography.

Potential Biological Activity and Therapeutic Relevance

The pyrazolyl-pyridine scaffold is a well-established pharmacophore in kinase inhibitors. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, structurally similar to our target molecule, is found in inhibitors of cyclin-dependent kinases (CDKs) and aurora kinases.[2]

Potential Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers. The structural motifs within 3-(1H-Pyrazol-5-yl)pyridin-4-amine are conducive to forming key hydrogen bond interactions within the ATP-binding pocket of CDKs.[2][4]

  • c-Jun N-terminal Kinases (JNKs): The 4-(pyrazol-3-yl)-pyridine scaffold has been identified in potent JNK inhibitors, which are being investigated for neurodegenerative diseases and inflammatory conditions.[1]

  • Receptor Tyrosine Kinases (RTKs): Various pyrazole derivatives have shown inhibitory activity against RTKs involved in angiogenesis and tumor progression.

  • Interleukin-1 receptor-associated kinase 4 (IRAK4): 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as IRAK4 inhibitors for inflammatory diseases.[5]

The amino group on the pyridine ring and the NH of the pyrazole can act as crucial hydrogen bond donors, mimicking the hinge-binding motifs of many known kinase inhibitors. The overall geometry of the molecule allows it to fit into the typically planar ATP-binding cleft of kinases.

Analytical Characterization

A full analytical characterization would be essential to confirm the identity and purity of synthesized 3-(1H-Pyrazol-5-yl)pyridin-4-amine.

Standard Analytical Workflow:

Analytical_Workflow Start Synthesized Compound TLC Thin Layer Chromatography (TLC) - Reaction Monitoring - Preliminary Purity Start->TLC Purification Column Chromatography - Isolation of Pure Compound TLC->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation Structure_Confirmation->NMR MS Mass Spectrometry (MS) - Molecular Weight Confirmation Structure_Confirmation->MS IR Infrared (IR) Spectroscopy - Functional Group Analysis Structure_Confirmation->IR Purity_Quantification Purity & Quantification Structure_Confirmation->Purity_Quantification HPLC High-Performance Liquid Chromatography (HPLC) - Purity Determination Purity_Quantification->HPLC EA Elemental Analysis - Elemental Composition Purity_Quantification->EA Final Fully Characterized Compound Purity_Quantification->Final

Figure 3: Standard analytical workflow for characterization.

Expected Spectral Data:

  • ¹H NMR: Distinct aromatic signals for the pyridine and pyrazole protons are expected. The chemical shifts of the amine protons and the pyrazole NH proton would be concentration and solvent-dependent.

  • ¹³C NMR: Resonances corresponding to the eight carbon atoms of the molecule would be observed in the aromatic region.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 161.08.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine and pyrazole), C=N, and C=C stretching of the aromatic rings would be present.

Safety and Handling

Based on GHS classifications for this compound, appropriate safety precautions should be taken.[1]

  • Hazard Classifications: Acute toxicity (oral, dermal, inhalation), skin irritation, and eye irritation.[1]

  • Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Conclusion and Future Directions

3-(1H-Pyrazol-5-yl)pyridin-4-amine represents a molecule of high interest for the development of novel therapeutics, particularly in the area of kinase inhibition. While experimental data remains scarce, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. Future research should focus on the successful synthesis and full analytical characterization of this compound, followed by screening against a panel of kinases to elucidate its biological activity and therapeutic potential. The insights provided herein are intended to facilitate and accelerate such research endeavors.

References

  • Synthesis of 3-phenylpyrazolo[4,3-b]pyridines via a convenient synthesis of 4-amino-3-arylpyrazoles and SAR of corticotropin-releasing factor receptor type-1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 3-(1H-pyrazol-3-yl)pyridin-4-amine — Chemical Substance Information. NextSDS. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. [Link]

  • Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its' ZnCl2 Complex. ChemRxiv. [Link]

  • 3-Pyridin-3-yl-1H-pyrazol-5-amine. Amerigo Scientific. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. eScholarship. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. [Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]

  • 1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. ResearchGate. [Link]

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]

  • Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • SYNTHESIS OF SOME NEW PYRAZOLINES FROM 4-AMINO-4-METHOXYBENZALACE- TOPHENONE AS DYESTUFFS INTERMEDIATES. Pakistan Journal of Scientific & Industrial Research. [Link]

  • 4-Amino-1-tosyl-pyrazolo[3,4-b]pyridine-3-carbonitriles. ResearchGate. [Link]

  • Targets for Document CHEMBL3638534. ChEMBL. [Link]

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Exploratory

mechanism of action of 3-(1H-Pyrazol-5-yl)pyridin-4-amine derivatives

An In-Depth Technical Guide to the Mechanism of Action of 3-(1H-Pyrazol-5-yl)pyridin-4-amine Derivatives as Kinase Inhibitors Executive Summary The 3-(1H-pyrazol-5-yl)pyridin-4-amine scaffold and its related pyrazolopyri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 3-(1H-Pyrazol-5-yl)pyridin-4-amine Derivatives as Kinase Inhibitors

Executive Summary

The 3-(1H-pyrazol-5-yl)pyridin-4-amine scaffold and its related pyrazolopyridine isomers represent a class of "privileged structures" in modern medicinal chemistry.[1] These heterocyclic compounds have demonstrated remarkable versatility, serving as the core framework for a multitude of potent and selective kinase inhibitors. This guide provides a detailed exploration of their primary mechanism of action: competitive inhibition at the ATP-binding site of various protein kinases. We will dissect the key molecular interactions that drive this inhibition, survey the most significant kinase targets implicated in oncology and inflammatory diseases, and present the downstream cellular consequences. Furthermore, this document offers field-proven experimental protocols for researchers to validate and expand upon these findings, ensuring a robust and reproducible approach to studying this promising class of therapeutic agents.

Introduction to the 3-(1H-Pyrazol-5-yl)pyridin-4-amine Scaffold

The fusion of a pyrazole ring with a pyridine ring gives rise to a family of bicyclic heterocyclic compounds known as pyrazolopyridines.[2] The specific isomer, 3-(1H-pyrazol-5-yl)pyridin-4-amine, has garnered significant attention for its ability to mimic the purine core of ATP, making it an ideal starting point for the design of kinase inhibitors. Its structural rigidity, combined with the strategic placement of hydrogen bond donors and acceptors, allows for high-affinity binding to the hinge region of the kinase catalytic domain. Derivatives of this core structure have been extensively developed to target a wide array of protein kinases, leading to therapeutic candidates for non-small cell lung cancer (NSCLC), various leukemias, and chronic inflammatory conditions.[3][4][5]

Core Mechanism of Action: Kinase Inhibition

The predominant mechanism of action for this class of compounds is the direct inhibition of protein kinase activity. Protein kinases are crucial enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process fundamental to cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

The Kinase ATP-Binding Pocket as the Primary Target

3-(1H-Pyrazol-5-yl)pyridin-4-amine derivatives function as Type I or Type II ATP-competitive inhibitors. They occupy the ATP-binding pocket located between the N- and C-lobes of the kinase domain, directly preventing the binding and hydrolysis of ATP. This action blocks the phosphotransfer reaction, effectively shutting down the enzyme's signaling output. The specific binding mode can vary depending on the conformation of the highly conserved DFG (Asp-Phe-Gly) motif within the kinase.[5]

Key Molecular Interactions

The efficacy of these inhibitors stems from their ability to form specific, high-affinity interactions within the ATP pocket. Molecular docking and co-crystal structure studies have revealed a common binding pattern.[6]

  • Hinge Region Interaction: The pyridine nitrogen and the exocyclic amine typically form one or more critical hydrogen bonds with the backbone amide and carbonyl groups of the "hinge" region of the kinase. This interaction anchors the molecule in the active site.

  • Hydrophobic Pockets: Substituents on the pyrazole and pyridine rings are strategically designed to extend into adjacent hydrophobic pockets, enhancing both potency and selectivity.

  • Gatekeeper Residue Interaction: The nature of the substituent pointing towards the "gatekeeper" residue—a critical amino acid that controls access to a deeper hydrophobic pocket—is often a key determinant of inhibitor selectivity and can be modified to overcome acquired resistance mutations.[6]

cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone H-Bonds) atp_pocket Adenine Pocket atp_pocket->hinge hydrophobic_pocket Hydrophobic Pocket atp_pocket->hydrophobic_pocket gatekeeper Gatekeeper Residue hydrophobic_pocket->gatekeeper scaffold 3-(1H-Pyrazol-5-yl)pyridin-4-amine Core scaffold->hinge H-Bonding r1 R1 Group (Pyridine/Amine) scaffold->r1 r2 R2 Group (Pyrazole) scaffold->r2 r1->atp_pocket Occupies r2->hydrophobic_pocket Extends into ALK_Pathway cluster_downstream Downstream Signaling Ligand Ligand (or Fusion Event) ALK ALK / ROS1 Receptor Ligand->ALK P_ALK p-ALK / p-ROS1 (Active Kinase) ALK->P_ALK Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) P_ALK->RAS_RAF PI3K_AKT PI3K/AKT/mTOR (Survival Pathway) P_ALK->PI3K_AKT STAT3 JAK/STAT3 (Transcription) P_ALK->STAT3 Inhibitor 3-(1H-Pyrazol-5-yl) pyridin-4-amine Derivative Inhibitor->P_ALK INHIBITS Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation

Caption: Inhibition of the ALK signaling pathway.

Structure-activity relationship (SAR) studies have enabled the modification of the core scaffold to target other kinases with high affinity.

Target KinaseAssociated DiseaseDownstream Effect of InhibitionReference
c-Met CancerInhibition of cell motility and invasion[7]
FLT3-ITD, BCR-ABL Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML)Induction of apoptosis in leukemia cells[4]
BTK B-cell malignanciesInhibition of B-cell receptor signaling and proliferation[8]
CDK16 (PCTAIRE) CancerG2/M phase cell cycle arrest[9]
RIPK1 Inflammatory DiseasesBlockade of necroptosis and inflammatory signaling[5]
TBK1 Autoimmune Disorders, CancerInhibition of innate immunity IFN signaling pathways[10]

Experimental Protocols for Elucidating the Mechanism of Action

A multi-faceted approach is required to fully characterize the mechanism of action for a novel derivative. The following protocols provide a robust framework for this investigation.

In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory potency (IC50) of a compound against a purified kinase enzyme.

Methodology: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation: Prepare kinase buffer, purified kinase enzyme solution, substrate solution, and a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase solution, 2.5 µL of compound dilution (or DMSO for control), and initiate the reaction by adding 5 µL of an ATP/substrate mixture.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the ADP produced and thus the kinase activity.

  • Analysis: Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Causality: This assay directly measures the compound's effect on the enzyme's catalytic activity, isolating it from any cellular factors. It is the primary method for confirming direct target inhibition. [5]

start Start: Purified Kinase, Substrate, ATP compound Add Serially Diluted Compound start->compound incubate1 Incubate (Kinase Reaction) compound->incubate1 adpglo Add ADP-Glo (Stop Reaction) incubate1->adpglo incubate2 Incubate (Deplete ATP) adpglo->incubate2 detect Add Detection Reagent incubate2->detect read Read Luminescence detect->read end End: Calculate IC50 read->end

Caption: Workflow for an in vitro biochemical kinase assay.

Cellular Assays

Objective: To confirm that the compound inhibits the target kinase within a living cell by measuring the phosphorylation status of the kinase or its direct downstream substrate.

Methodology:

  • Cell Treatment: Culture an appropriate cell line (e.g., H2228 NSCLC cells for ALK) and treat with increasing concentrations of the test compound for 2-4 hours. [3]2. Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-ALK).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) form of the kinase and a loading control (e.g., GAPDH) to normalize the data. Quantify the dose-dependent decrease in the phospho-protein signal.

Trustworthiness: This protocol provides direct visual evidence of on-target activity in a biological system. The inclusion of total protein and loading controls ensures that any observed decrease in phosphorylation is due to kinase inhibition, not protein degradation or loading errors. [5][11]

Objective: To measure the functional downstream consequences of kinase inhibition, such as reduced cell proliferation and induction of programmed cell death (apoptosis).

Methodology:

  • Cell Proliferation (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat with a serial dilution of the compound for 72 hours.

    • Add MTT reagent and incubate for 4 hours, allowing viable cells to convert it to formazan crystals.

    • Solubilize the crystals with DMSO and measure absorbance at 570 nm. A lower absorbance indicates fewer viable cells.

  • Apoptosis (Flow Cytometry with Annexin V/PI Staining):

    • Treat cells in a 6-well plate with the compound at relevant concentrations (e.g., 1x and 5x the proliferation IC50) for 24-48 hours.

    • Harvest the cells and wash with PBS.

    • Resuspend cells in Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V (stains early apoptotic cells) and Propidium Iodide (PI, stains late apoptotic/necrotic cells).

    • Incubate in the dark for 15 minutes.

    • Analyze the cell populations using a flow cytometer.

Expertise: Combining these two assays provides a comprehensive picture. The proliferation assay gives a quantitative measure of potency over time (EC50), while the apoptosis assay reveals the specific mechanism of cell death, confirming that the compound is inducing a desired apoptotic response rather than non-specific toxicity. [6][9]

Conclusion and Future Directions

The 3-(1H-pyrazol-5-yl)pyridin-4-amine scaffold is a cornerstone of modern kinase inhibitor design. Its mechanism of action is well-established as ATP-competitive inhibition, leading to the blockade of key signaling pathways involved in cell proliferation, survival, and inflammation. The true power of this scaffold lies in its chemical tractability, which has allowed for the development of highly potent and selective inhibitors against a wide range of kinase targets, including those that have developed resistance to earlier generations of drugs.

Future research will likely focus on further refining selectivity to minimize off-target effects, developing covalent inhibitors for enhanced potency and duration of action, and exploring novel kinase targets within this chemical space. As our understanding of the human kinome deepens, the versatility of the 3-(1H-pyrazol-5-yl)pyridin-4-amine scaffold ensures it will remain a valuable tool for developing the next generation of targeted therapies.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - Semantic Scholar. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors. (2019). Journal of Medicinal Chemistry.
  • Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2021).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023). RSC Advances.
  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Journal of Medicinal Chemistry.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules.
  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

exact mass and molecular weight of 3-(1H-Pyrazol-5-yl)pyridin-4-amine

Exact Mass and Molecular Weight Characterization of 3-(1H-Pyrazol-5-yl)pyridin-4-amine: A Technical Guide for Drug Development Executive Summary The compound 3-(1H-Pyrazol-5-yl)pyridin-4-amine (Chemical Formula: C8​H8​N4...

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Author: BenchChem Technical Support Team. Date: April 2026

Exact Mass and Molecular Weight Characterization of 3-(1H-Pyrazol-5-yl)pyridin-4-amine: A Technical Guide for Drug Development

Executive Summary

The compound 3-(1H-Pyrazol-5-yl)pyridin-4-amine (Chemical Formula: C8​H8​N4​ ) is a highly privileged pharmacophore in modern medicinal chemistry. Featuring a bidentate hinge-binding motif, it serves as a critical scaffold for the development of targeted kinase inhibitors. In the rigorous environment of drug discovery and development, the precise analytical characterization of such scaffolds is non-negotiable. This whitepaper provides an in-depth technical framework for differentiating the compound's average molecular weight from its monoisotopic exact mass, detailing the High-Resolution Mass Spectrometry (HRMS) workflows required for empirical validation, and explaining the pharmacological relevance of this precise structural characterization.

Theoretical Framework: Exact Mass vs. Molecular Weight

A common pitfall in early-stage drug development is the conflation of average molecular weight with exact mass. While average mass is a value frequently utilized by medicinal chemists for stoichiometry, it has no physical meaning in mass spectrometry because no individual molecule exists that represents the weighted average of all isotopes[1].

  • Molecular Weight (Average Mass): Calculated using the standard atomic weights of elements (which account for natural isotopic abundance). For 3-(1H-Pyrazol-5-yl)pyridin-4-amine, this value is 160.18 g/mol . It is used exclusively for bulk formulation, dosing calculations, and synthetic stoichiometry.

  • Exact Mass (Monoisotopic Mass): The calculated mass of a molecule containing only the most abundant, naturally occurring stable isotope of each atom (e.g., 12C , 1H , 14N )[2]. For this compound, the theoretical exact mass is 160.074896 Da .

In High-Resolution Mass Spectrometry (HRMS), measuring the accurate mass (the empirical measurement of the exact mass) allows researchers to unequivocally determine elemental compositions and differentiate the parent drug from isobaric metabolites[3].

Table 1: Quantitative Mass Parameters for 3-(1H-Pyrazol-5-yl)pyridin-4-amine

ParameterValueAnalytical Application
Chemical Formula C8​H8​N4​ Elemental composition and structural mapping.
Molecular Weight 160.180 g/mol Macroscopic stoichiometric calculations.
Exact Mass 160.074896 DaTarget value for HRMS and metabolite identification.
Mass Defect +0.074896 DaFiltering complex MS data for related drug metabolites.

Pharmacological Context: The Pyrazolyl-Pyridinamine Scaffold

The structural integrity of 3-(1H-pyrazol-5-yl)pyridin-4-amine is central to its biological activity. The pyridine nitrogen and the pyrazole NH act as a bidentate hydrogen bond donor/acceptor pair. This specific geometry allows the molecule to competitively bind to the ATP-binding pocket of the kinase domain in Fibroblast Growth Factor Receptors (FGFRs)[4]. By inhibiting FGFR, the scaffold blocks downstream signaling cascades (such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways) that drive aberrant cell proliferation and survival in oncology models[4].

FGFR_Pathway Ligand FGF Ligand Receptor FGFR (Kinase Domain) Ligand->Receptor Pathway1 RAS-RAF-MEK-ERK Pathway Receptor->Pathway1 Pathway2 PI3K-AKT Pathway Receptor->Pathway2 Inhibitor 3-(1H-Pyrazol-5-yl)pyridin-4-amine Scaffold Inhibitor->Receptor Competitive ATP Inhibition Outcome Cell Proliferation & Survival Pathway1->Outcome Pathway2->Outcome

Mechanism of action for pyrazolyl-pyridinamine derivatives in FGFR pathway inhibition.

Analytical Methodology: HRMS Workflow for Exact Mass Validation

To validate the exact mass of 3-(1H-Pyrazol-5-yl)pyridin-4-amine in biological matrices (e.g., during pharmacokinetic profiling), a self-validating Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) workflow is required. Traditionally, a mass error of <5 ppm is the gold standard for definitive elemental composition assignment[2].

Self-Validating Protocol: LC-ESI-HRMS
  • Step 1: System Suitability and Lock-Mass Calibration.

    • Action: Infuse Leucine Enkephalin ( m/z 556.2771) continuously via a secondary reference sprayer.

    • Causality: TOF mass analyzers are susceptible to thermal drift. A real-time lock-mass provides internal calibration, ensuring the mass accuracy remains strictly below the 5 ppm threshold throughout the analytical run[1].

  • Step 2: Sample Preparation (Protein Precipitation).

    • Action: Spike 50 µL of plasma with the analyte. Add 150 µL of cold acetonitrile ( 4∘C ), vortex for 2 minutes, and centrifuge at 14,000 rpm for 10 minutes.

    • Causality: Endogenous proteins cause severe ion suppression in the ESI source. Precipitation isolates the small-molecule fraction, ensuring high signal-to-noise (S/N) ratios for exact mass detection.

  • Step 3: Chromatographic Separation (RP-UHPLC).

    • Action: Inject 2 µL onto a C18 column ( 1.7μm , 2.1×50 mm). Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, while the gradient separation resolves the parent compound from isobaric matrix interferences.

  • Step 4: Positive Electrospray Ionization (ESI+).

    • Action: Operate the ESI source in positive mode ( ESI+ ) with a capillary voltage of 3.0 kV.

    • Causality: The basic primary amine and pyridine nitrogen of 3-(1H-Pyrazol-5-yl)pyridin-4-amine readily accept protons. ESI+ is a "soft" ionization technique that preserves the intact [M+H]+ precursor ion without unwanted fragmentation.

  • Step 5: High-Resolution Mass Analysis.

    • Action: Acquire full-scan MS data at a resolving power of >30,000 FWHM.

    • Causality: High resolving power is necessary to distinguish the target exact mass from background chemical noise and closely related metabolites[5].

MS_Workflow A Sample Prep (Protein Precipitation) B LC Separation (RP-UHPLC) A->B C Ionization (ESI+ Soft Ionization) B->C D Mass Analysis (Q-TOF HRMS) C->D E Data Processing (Exact Mass & Isotope ID) D->E

Workflow for exact mass determination of 3-(1H-Pyrazol-5-yl)pyridin-4-amine using LC-HRMS.

Data Interpretation: Isotopic Distribution and Adducts

When analyzing the HRMS spectra, the exact mass is observed as a protonated adduct ( [M+H]+ ). Because the mass of a proton is 1.007276 Da, the theoretical m/z for the target ion is calculated as: 160.074896 Da + 1.007276 Da = 161.082172 m/z

Understanding expected adducts and isotopic distributions is critical to prevent false-positive identifications during high-throughput screening[6].

Table 2: Expected ESI+ Adducts and Isotopic Distribution

Ion SpeciesFormulaTheoretical m/z Relative Abundance / Notes
Protonated [M+H]+ [C8​H9​N4​]+ 161.08217100% (Base Peak)
Sodium Adduct [M+Na]+ [C8​H8​N4​Na]+ 183.06414Variable; depends on glassware and matrix sodium levels.
M+1 Isotope [13C112​C7​H9​N4​]+ 162.08552~10.3% (Cumulative contribution of 13C and 15N natural abundance).

Conclusion

The transition from nominal mass estimation to exact mass quantification represents a paradigm shift in modern pharmacokinetics and metabolite tracking. For critical scaffolds like 3-(1H-Pyrazol-5-yl)pyridin-4-amine, leveraging HRMS to pinpoint the exact mass (160.074896 Da) ensures that structural modifications, metabolic biotransformations, and target engagements are mapped with absolute certainty. By adhering to self-validating analytical protocols, drug development professionals can secure the high-fidelity data required to advance these kinase inhibitors through the preclinical pipeline.

References

  • Chen, X., Zhong, D., & Xie, C. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies.
  • "High-resolution mass spectrometry: more than exact mass." Bioanalysis Zone.
  • "Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applic
  • "High-Resolution Mass Spectrometry in Drug Discovery.
  • "Accurate Mass.
  • "5-Bromo-2-fluoropyridin-4-amine." Benchchem.

Sources

Protocols & Analytical Methods

Method

preparation of kinase inhibitors from 3-(1H-Pyrazol-5-yl)pyridin-4-amine

An Application Note on the structural rationale, synthetic methodology, and downstream functionalization of the 3-(1H-pyrazol-5-yl)pyridin-4-amine scaffold for kinase inhibitor discovery. Mechanistic Rationale: The Pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the structural rationale, synthetic methodology, and downstream functionalization of the 3-(1H-pyrazol-5-yl)pyridin-4-amine scaffold for kinase inhibitor discovery.

Mechanistic Rationale: The Pyrazolyl-Pyridinamine Hinge Binder

In the design of small-molecule kinase inhibitors, the ATP-binding site—specifically the hinge region—serves as the primary anchor point. The 3-(1H-pyrazol-5-yl)pyridin-4-amine moiety has emerged as a privileged, highly efficient pharmacophore in targeted oncology and neuropharmacology due to its exceptional hydrogen-bonding fidelity [1].

The 4-aminopyridine core mimics the adenine ring of ATP. The pyridine nitrogen acts as a potent hydrogen bond acceptor, interacting directly with the backbone NH of the hinge (e.g., Met or Cys residues). Concurrently, the exocyclic 4-amino group serves as a hydrogen bond donor to the adjacent backbone carbonyl [2].

The strategic placement of the 1H-pyrazol-5-yl group at the 3-position of the pyridine ring provides a highly directional spatial vector. Depending on the specific kinase architecture and DFG-loop conformation, this pyrazole ring can project into the hydrophobic gatekeeper pocket or extend toward the solvent-exposed region, allowing medicinal chemists to fine-tune selectivity and pharmacokinetic properties.

G cluster_kinase Kinase ATP-Binding Site (Hinge Region) Hinge_NH Hinge Backbone NH (e.g., Met/Cys) Hinge_CO Hinge Backbone C=O (e.g., Glu/Met) Pyridine_N Pyridine Nitrogen (H-Bond Acceptor) Pyridine_N->Hinge_NH Hydrogen Bond Amino_NH2 4-Amino Group (H-Bond Donor) Pyridine_N->Amino_NH2 Pyrazole 3-(1H-Pyrazol-5-yl) (Gatekeeper Vector) Pyridine_N->Pyrazole Amino_NH2->Hinge_CO Hydrogen Bond

Figure 1: Hydrogen bonding network of the 3-(1H-pyrazol-5-yl)pyridin-4-amine scaffold in the kinase hinge.

Synthetic Strategy and Workflow

The synthesis of the 3-(1H-pyrazol-5-yl)pyridin-4-amine core requires highly regioselective carbon-carbon bond formation. The most reliable and scalable approach is the Suzuki-Miyaura cross-coupling of a 3-halopyridin-4-amine with a protected pyrazole-5-boronic acid pinacol ester [3].

Causality in Reaction Design:

  • Halogen Selection: 3-Iodopyridin-4-amine is strongly preferred over the bromo-analogue. The weaker carbon-iodine bond undergoes oxidative addition more readily, permitting lower reaction temperatures (90 °C vs. 120 °C). This minimizes the thermal degradation of the electron-rich 4-aminopyridine core.

  • Protecting Group Strategy: The pyrazole NH is highly nucleophilic and can coordinate with the palladium catalyst, leading to catalyst poisoning or undesired N-arylation. Protecting the pyrazole as a tetrahydropyranyl (THP) acetal ensures smooth coupling. THP is stable under basic Suzuki conditions but is easily cleaved under mild anhydrous acidic conditions, preserving the integrity of the heterocyclic core.

  • Catalyst Selection: Pd(dppf)Cl₂ is utilized due to the large bite angle of the bidentate dppf ligand, which suppresses undesired dehalogenation and accelerates the reductive elimination step—a critical factor when coupling sterically hindered ortho-substituted heterocycles.

Workflow SM1 3-Iodopyridin-4-amine (Core Building Block) Coupling Suzuki-Miyaura Cross-Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Coupling SM2 1-THP-1H-pyrazole-5-boronic ester (Coupling Partner) SM2->Coupling Intermediate 4-Amino-3-(1-THP-pyrazol-5-yl)pyridine (Protected Intermediate) Coupling->Intermediate Deprotection THP Deprotection 4M HCl in Dioxane, 25°C Intermediate->Deprotection Product 3-(1H-Pyrazol-5-yl)pyridin-4-amine (Target Scaffold) Deprotection->Product Derivatization Downstream Functionalization (e.g., Urea/Amide Formation) Product->Derivatization

Figure 2: Synthetic workflow for the preparation of 3-(1H-pyrazol-5-yl)pyridin-4-amine.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 4-Amino-3-(1-THP-pyrazol-5-yl)pyridine.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 3-iodopyridin-4-amine (1.0 equiv, 10.0 mmol, 2.20 g) and 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (1.2 equiv, 12.0 mmol, 3.34 g).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol, 365 mg) and anhydrous K₂CO₃ (3.0 equiv, 30.0 mmol, 4.14 g).

  • Solvent Introduction: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 50 mL).

    • Causality Note: Water is essential to dissolve the inorganic base, generating the reactive hydroxide/carbonate species required to facilitate the transmetalation step of the catalytic cycle.

  • Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring for 6 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z 221 [M+H]+) and the appearance of the product mass (m/z 245 [M+H]+) validates completion.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (100 mL), and wash with brine (3 x 50 mL). To remove residual palladium, treat the organic layer with a silica-based metal scavenger (e.g., SiliaMetS Thiol, 1.0 g) for 1 hour at room temperature. Filter, dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH, 95:5) to isolate the protected intermediate as a pale yellow solid.

Protocol 2: THP Deprotection

Objective: Cleave the THP acetal to yield the final 3-(1H-Pyrazol-5-yl)pyridin-4-amine scaffold.

  • Preparation: Dissolve the protected intermediate (8.0 mmol, 1.95 g) in anhydrous methanol (20 mL) and cool to 0 °C in an ice bath.

  • Acidic Cleavage: Dropwise add 4M HCl in 1,4-Dioxane (5.0 equiv, 40.0 mmol, 10 mL).

    • Causality Note: Using mild, anhydrous acidic conditions prevents the hydrolysis of the primary exocyclic amine while efficiently protonating the acetal oxygen to trigger THP cleavage.

  • Reaction Execution: Remove the ice bath, warm the mixture to 25 °C, and stir for 2 hours.

    • Self-Validation: A fine white precipitate (the bis-hydrochloride salt of the product) will begin to form as the reaction progresses, visually indicating successful deprotection. LC-MS will confirm a mass shift to m/z 161 [M+H]+.

  • Isolation: Concentrate the suspension under reduced pressure to half volume. Triturate the solid with cold diethyl ether (30 mL), filter through a Buchner funnel, and dry under high vacuum to yield the target scaffold as a bis-hydrochloride salt. (Note: Neutralize with saturated NaHCO₃ during downstream functionalization if the free base is required).

Quantitative Data and Optimization Metrics

The following table summarizes the optimized parameters, expected yields, and purity metrics for the preparation and representative derivatization of the scaffold, providing a reliable benchmark for reproducibility in drug discovery campaigns.

Reaction StepReagents & CatalystTemp (°C)Time (h)Yield (%)Purity (LC-MS)
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O90682 - 85> 96%
THP Deprotection 4M HCl in Dioxane, MeOH25292 - 95> 98%
Urea Derivatization *Triphosgene, Et₃N, DCM0 to 25474 - 78> 95%

*Representative downstream functionalization: Conversion of the 4-amino group into a urea moiety to generate a Type II (DFG-out) kinase inhibitor.

References

  • Title: Discovery of Potent, Selective, and Peripherally Restricted Pan-Trk Kinase Inhibitors for the Treatment of Pain Source: ACS Journal of Medicinal Chemistry URL: [Link]

  • Title: Structurally Sophisticated Octahedral Metal Complexes as Highly Selective Protein Kinase Inhibitors Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of Novel Pyrazolylpyridine Derivatives for 20-Hydroxyeicosatetraenoic Acid Synthase Inhibitors with Selective CYP4A11/4F2 Inhibition Source: ACS Journal of Medicinal Chemistry URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Chromatographic Purification of 3-(1H-Pyrazol-5-yl)pyridin-4-amine

Welcome to the technical support guide for the chromatographic purification of 3-(1H-Pyrazol-5-yl)pyridin-4-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic purification of 3-(1H-Pyrazol-5-yl)pyridin-4-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in purifying this and structurally similar polar, basic heterocyclic compounds. This guide provides in-depth, experience-driven advice, detailed troubleshooting protocols, and validated starting methods to streamline your purification workflows.

The unique structure of 3-(1H-Pyrazol-5-yl)pyridin-4-amine, featuring both a basic pyridine ring and a polar pyrazole moiety, presents specific chromatographic hurdles, most notably poor peak shape and challenging retention profiles. This guide explains the root causes of these issues and offers robust, systematic solutions.

Purification Strategy Workflow

The selection of an appropriate chromatographic technique is the first critical step toward successful purification. The compound's high polarity and basicity dictate the most viable options. This workflow diagram outlines a decision-making process for selecting the optimal purification strategy.

Purif_Workflow cluster_start Start cluster_decision Primary Technique Selection cluster_techniques Purification Techniques cluster_goal Goal Crude_Sample Crude 3-(1H-Pyrazol-5-yl)pyridin-4-amine Decision1 Sufficiently retained on RP-HPLC? Crude_Sample->Decision1 Initial Analytical Screen (C18 Column) SFC Supercritical Fluid Chromatography (SFC) Crude_Sample->SFC Alternative 'Green' Primary Method RP_HPLC Optimized Reverse-Phase HPLC Decision1->RP_HPLC Yes (k' > 1) HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) Decision1->HILIC No (k' < 1) Elutes at void volume Pure_Compound Pure Compound RP_HPLC->Pure_Compound HILIC->Pure_Compound SFC->Pure_Compound

Caption: High-level workflow for selecting a purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose starting column for purifying 3-(1H-Pyrazol-5-yl)pyridin-4-amine?

A: For initial screening via reverse-phase, a modern, high-purity, end-capped C18 or C8 column is a robust starting point. These columns are manufactured with high-purity silica and advanced bonding and end-capping techniques that minimize the number of accessible, acidic silanol groups on the silica surface. This is critical for basic compounds like pyridines, as it reduces the strong secondary ionic interactions that cause severe peak tailing.[1][2] If the compound shows little to no retention, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is the recommended next choice.[3][4][5]

Q2: How does mobile phase pH critically affect the chromatography of this compound?

A: Mobile phase pH is arguably the most critical parameter. The pyridine nitrogen has a pKa of approximately 5-6.

  • Low pH (e.g., pH < 3): The pyridine nitrogen is fully protonated (positively charged). Critically, the surface silanols on the silica support are also protonated (neutral). This condition minimizes the undesirable ionic interaction between the analyte and the stationary phase, leading to significantly improved peak symmetry.[2] This is generally the recommended pH range for reverse-phase purification of basic amines.

  • Mid pH (e.g., pH 4-7): The pyridine is protonated, but the silanols are deprotonated (negatively charged). This creates a strong ion-exchange interaction, leading to extreme peak tailing and potential for irreversible adsorption. This pH range should be strictly avoided with standard silica-based columns.[6]

  • High pH (e.g., pH > 8): The pyridine is neutral (free base), which can produce excellent peak shape. However, this requires a specialized pH-stable column (e.g., hybrid silica or polymer-based), as traditional silica will dissolve above pH 7.5.

Q3: My compound elutes at the solvent front on a C18 column, even with 100% water. What should I do?

A: This is a common issue for highly polar compounds. When a compound is too polar to be retained by the hydrophobic C18 stationary phase, you have two primary options:

  • Switch to HILIC: This is the preferred solution. HILIC uses a polar stationary phase (like bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent (like acetonitrile).[4][5][7] In HILIC, the analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for polar compounds.[7]

  • Use a Polar-Embedded Reverse-Phase Column: Some C18 columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. These columns offer alternative selectivity and can provide more retention for polar analytes under highly aqueous mobile phase conditions compared to standard C18 phases.

Q4: Is Supercritical Fluid Chromatography (SFC) a suitable technique for this molecule?

A: Yes, SFC is an excellent and increasingly popular technique for purifying polar and basic compounds.[8] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for very fast and efficient separations.[9] To elute polar compounds like 3-(1H-Pyrazol-5-yl)pyridin-4-amine, a polar organic co-solvent (typically methanol) is added. For basic amines, the addition of a small amount of a basic additive (e.g., isopropylamine, ammonium hydroxide) to the co-solvent is crucial to prevent peak tailing and ensure good recovery.[8][10]

Troubleshooting Guides

This section addresses specific, common problems encountered during the purification of 3-(1H-Pyrazol-5-yl)pyridin-4-amine.

Problem: Severe Peak Tailing or Broadening

Peak tailing is the most frequent issue for basic analytes and is characterized by an asymmetric peak where the back half is much broader than the front.[2]

Causality: The primary cause is secondary-site interactions between the protonated basic analyte and deprotonated, acidic silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][11] This strong ionic interaction results in a mixed-mode retention mechanism (reverse-phase and ion-exchange), which overloads easily and leads to tailing.[2]

Tailing_Troubleshooting cluster_problem Problem Identified cluster_solutions Solutions (Implement Sequentially) cluster_outcomes Expected Outcome Problem Severe Peak Tailing Sol1 1. Lower Mobile Phase pH (e.g., add 0.1% Formic Acid or TFA) Problem->Sol1 Suppress Silanol Ionization Sol2 2. Use a Modern, High-Purity End-Capped C18 Column Sol1->Sol2 If tailing persists Outcome Symmetrical Gaussian Peak Sol1->Outcome Sol3 3. Add a Competing Base (e.g., 0.1% Triethylamine - TEA) Sol2->Sol3 If tailing persists (Use with caution, can suppress MS) Sol2->Outcome Sol4 4. Switch to an Alternative Stationary Phase Sol3->Sol4 For persistent issues Sol4->Outcome

Caption: A logical workflow for systematically troubleshooting peak tailing.

Step-by-Step Solutions:

  • Modify the Mobile Phase pH: The most effective first step is to lower the pH of the aqueous mobile phase to ≤ 3 by adding an acid like 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA).[2] This protonates the silanol groups, neutralizing their negative charge and dramatically reducing the unwanted ionic interaction.

  • Use a High-Quality Column: Ensure you are using a modern column packed with high-purity (Type B) silica that has been thoroughly end-capped.[2] These columns have a much lower concentration of active silanols compared to older columns.

  • Consider an Alternative Stationary Phase: If tailing persists even at low pH, the interaction may be particularly strong. Switching to a different stationary phase can provide a solution:

    • Hybrid Silica Columns: These combine silica and organosiloxane materials, offering better pH stability and reduced silanol activity.[2]

    • Positively Charged Surface Columns: These phases are specifically designed to repel basic, positively charged analytes through electrostatic repulsion, eliminating the ion-exchange interaction and producing highly symmetrical peaks.[11]

  • Check for Column Overload: Injecting too much sample can overload the column, leading to fronting or tailing. Reduce the injection volume or sample concentration to see if peak shape improves.

Problem: Poor Resolution From Impurities

Poor resolution means that the peak for your target compound overlaps with peaks from impurities, making it impossible to collect a pure fraction.

Causality: Resolution is a function of column efficiency, selectivity, and retention. Insufficient resolution occurs when these factors are not optimized for the specific sample mixture.

Resolution_Troubleshooting cluster_problem Problem Identified cluster_solutions Optimization Strategies cluster_outcomes Goal Problem Poor Resolution Sol1 1. Optimize Gradient Slope (Make it shallower) Problem->Sol1 Increase peak separation Sol2 2. Change Organic Modifier (e.g., Acetonitrile to Methanol) Sol1->Sol2 If resolution is still poor Outcome Baseline Separation (Rs > 1.5) Sol1->Outcome Sol3 3. Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Sol2->Sol3 To alter selectivity (π-π interactions) Sol2->Outcome Sol4 4. Decrease Particle Size (e.g., 5µm to Sub-2µm for analytical) Sol3->Sol4 To increase efficiency (N) Sol3->Outcome

Caption: A logical workflow for systematically improving chromatographic resolution.

Step-by-Step Solutions:

  • Optimize the Gradient: A shallower gradient (e.g., changing from 5-95% B in 10 minutes to 5-95% B in 20 minutes) increases the time analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting peaks.[12]

  • Change the Organic Solvent: Acetonitrile and methanol have different solvating properties and can produce different elution orders (selectivity). If you are using acetonitrile, try switching to methanol, or vice-versa. This simple change can often resolve co-eluting peaks.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry is the next step. The goal is to introduce a different retention mechanism. For an aromatic heterocyclic compound, switching from a C18 (hydrophobic interactions) to a Phenyl or Cyano phase can introduce beneficial π-π interactions, altering selectivity and improving resolution.[6]

  • Adjust pH: Minor adjustments in the mobile phase pH can change the ionization state of your target compound or the impurities, which can have a large impact on retention and selectivity.[6]

Problem: Shifting Retention Times

Inconsistent retention times from one injection to the next make it impossible to reliably identify and collect your compound.

Causality: Drifting retention times are usually caused by a lack of system equilibration, changes in the mobile phase composition, or fluctuating temperature or flow rates.[13][14]

Step-by-Step Solutions:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, ensure the column is re-equilibrated for at least 10-15 column volumes before the next run.[13]

  • Check Mobile Phase Preparation: Inconsistently prepared mobile phases are a common cause of shifts. Always prepare fresh mobile phase for each run or each day.[13][14] If you are using an online mixer, ensure the pump's proportioning valves are working correctly.[15]

  • Use a Column Oven: Column temperature directly affects retention time. Using a thermostatted column oven ensures a stable and reproducible temperature, eliminating ambient temperature fluctuations as a source of variability.[13][16]

  • Check for Leaks and Bubbles: Leaks in the system will cause pressure drops and flow rate fluctuations.[13][14] Air bubbles in the pump or detector can also cause pressure instability and baseline noise.[13] Degas your mobile phase and purge the pump if you suspect bubbles.[13]

Advanced Purification Protocols

These protocols provide validated starting points for purifying 3-(1H-Pyrazol-5-yl)pyridin-4-amine. They should be optimized based on your specific crude sample matrix and purity requirements.

Protocol 1: Optimized Reverse-Phase HPLC (RP-HPLC)

This method is designed to provide good peak shape by operating at a low pH to suppress silanol interactions.

ParameterRecommendationRationale
Column Modern C18 or C8, 5 µm (e.g., Agilent Zorbax SB-C18, Waters XBridge C18)Stable-Bond (SB) phases are designed for low pH stability. High-purity silica minimizes silanol effects.[17]
Mobile Phase A 0.1% Formic Acid (FA) in WaterLowers pH to ~2.7, protonating silanols and ensuring good peak shape for the basic analyte. Volatile and MS-friendly.[18]
Mobile Phase B 0.1% Formic Acid (FA) in AcetonitrileMatched modifier to maintain consistent pH throughout the gradient.
Gradient 5% to 60% B over 20 minutes (scouting)A good starting point. Make the gradient shallower around the elution point of the target compound to improve resolution.[12]
Flow Rate 20 mL/min (for 20 mm ID column)Adjust based on column diameter to maintain optimal linear velocity.
Detection UV at 254 nm and 280 nmAromatic nature of the compound should provide strong absorbance.
Sample Prep Dissolve in DMSO or a solution with at least 50% Mobile Phase ADissolving in strong organic solvents can distort peaks for early-eluting compounds.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This is the method of choice if the compound is not retained under reverse-phase conditions.

ParameterRecommendationRationale
Column Bare Silica, Amide, or Zwitterionic, 5 µm (e.g., TSKgel Amide-80, Waters BEH HILIC)Provides a polar stationary phase for retaining hydrophilic compounds.[3][4]
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium FormateHigh organic content is the weak solvent in HILIC. The buffer is critical for good peak shape and reproducible retention.[4]
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium FormateWater is the strong eluting solvent in HILIC.[5]
Gradient 0% to 50% B over 20 minutes (scouting)Gradient goes from high organic to higher aqueous content, which is the reverse of RP-HPLC.[4]
Flow Rate 20 mL/min (for 20 mm ID column)Standard flow rate, adjust as needed.
Detection UV at 254 nm and 280 nmStandard UV detection is suitable.
Sample Prep Dissolve in 80:20 Acetonitrile:Water or as close to initial conditions as possibleSample solvent should be similar to or weaker than the initial mobile phase to prevent peak distortion.[19]
Protocol 3: Supercritical Fluid Chromatography (SFC)

A fast, high-efficiency, and "greener" alternative, especially for preparative scale.

ParameterRecommendationRationale
Column Diol, Amino, or Pyridyl Amide, 5 µmPolar stationary phases are required to retain the polar analyte.[10]
Mobile Phase A Supercritical CO₂The main, weak mobile phase.
Mobile Phase B Methanol with 0.2% IsopropylamineMethanol is a strong polar co-solvent. The basic additive is essential for good peak shape of basic amines.[8][10]
Gradient 5% to 40% B over 10 minutes (scouting)SFC gradients are typically very fast.
Back Pressure 150 barMaintains the supercritical state of the CO₂.[10]
Temperature 40 °CImproves efficiency and solubility.[10]
Detection UV-DAD and MSMass-directed fraction collection is highly recommended for SFC purification.[10]
Sample Prep Dissolve in Methanol or other polar organic solventSample must be soluble in the co-solvent. Avoid water if possible.
References
  • This cit
  • Bell, D. S. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?[Link]

  • Chypre, M., et al. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]

  • This cit
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]

  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Element Lab Solutions. (2024, April 21). HILIC – The Rising Star of Polar Chromatography. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • This cit
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  • Agilent. HPLC Troubleshooting Guide. [Link]

  • Wang, J., et al. (2026, March 17). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. LCGC International. [Link]

  • West, C. How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/30141]([Link] SFC/how-good-is-sfc-for-polar-analytes/30141)

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. [Link]

  • This cit
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  • Doneanu, A., et al. (2015, June 1). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC International. [Link]

  • This cit
  • Agilent. Analysis of Highly Polar Compounds by SFC/Q-TOF MS with Identification using Database and Library Searches. [Link]

  • Agilent. (2022, March 24). A Tale of Two Samples: Understanding the Purification Workflow from Different Perspectives Part 1: Bulk purification. [Link]

  • Waters Corporation. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. [Link]

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Optimization

Technical Support Masterclass: Troubleshooting 3-(1H-Pyrazol-5-yl)pyridin-4-amine Workflows

Welcome to the Advanced Technical Support Center. The 3-(1H-Pyrazol-5-yl)pyridin-4-amine scaffold is a privileged building block in modern drug discovery, particularly in the design of kinase inhibitors (e.g., targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. The 3-(1H-Pyrazol-5-yl)pyridin-4-amine scaffold is a privileged building block in modern drug discovery, particularly in the design of kinase inhibitors (e.g., targeting JAK, LRRK2, and Aurora kinases). However, its high polarity, tautomeric ambiguity, and multiple Lewis-basic coordination sites make it notoriously difficult to functionalize without generating complex byproduct mixtures.

This guide provides researchers and process chemists with field-proven, mechanistically grounded solutions to eliminate unwanted byproducts during the synthesis and derivatization of this scaffold.

Part 1: Diagnostic Q&A – Uncovering the Root Causes of Byproducts

Q1: During N-alkylation of the pyrazole ring, I am observing two distinct products with identical masses on LCMS. Why is this happening, and how can I force regioselectivity?

A1: You are observing N1/N2 regioisomerization . The 1H-pyrazole ring exists in a dynamic tautomeric equilibrium. When subjected to classical base-mediated alkylation, the electrophile can attack either nitrogen, leading to a statistical or sterically driven mixture of isomers.

The Causality: The separation of these regioisomers is rarely trivial and severely impacts process yields. To control this, you must break the symmetry of the tautomers using a sterically demanding protecting group. Installing a Tetrahydropyranyl (THP) or 2-(trimethylsilyl)ethoxymethyl (SEM) group directs subsequent functionalization by creating a steric shield. According to mechanistic studies on the adjacent lone pair effect, THP protection successfully differentiates the electronic and steric environments of the two nitrogens, allowing for highly regioselective downstream lithiation or cross-coupling.

Workflow SM 3-(1H-Pyrazol-5-yl)pyridin-4-amine Path1 Unprotected Route SM->Path1 Path2 Protected Route (THP/SEM) SM->Path2 BP1 Byproduct: N1/N2 Regioisomers Path1->BP1 Base-mediated alkylation BP2 Byproduct: Pd-Catalyst Poisoning Path1->BP2 Cross-coupling Success Target: Regioselective Coupling Path2->Success Controlled sterics

Logical workflow demonstrating how protection strategies prevent pyrazole byproduct formation.
Q2: My Suzuki-Miyaura coupling with this scaffold stalls at 30% conversion. The LCMS shows massive amounts of debrominated starting material and protodeboronated arylboronic acid. What is the mechanism of failure?

A2: Your reaction is suffering from Catalyst Poisoning leading to Protodeboronation .

The Causality: The free 4-amino group on the pyridine ring acts as a potent Lewis base. The lone pair of electrons on this exocyclic nitrogen, combined with the adjacent pyridine nitrogen, can form stable, off-cycle bidentate chelates with Palladium(II) intermediates. This effectively pulls the palladium out of the catalytic cycle. When the catalytic cycle stalls at the transmetalation step, the arylboronic acid remains exposed to the basic, aqueous reaction conditions for prolonged periods. This exposure hydrolyzes the C-B bond, yielding the protodeboronated byproduct (Ar-H) as frequently observed in aminopyridine cross-couplings.

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Inhibition Off-Cycle Species (Pd-Aminopyridine Chelate) Pd0->Inhibition Free 4-NH2 coordinates TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Proto Protodeboronation Byproduct TransMet->Proto Stalled cycle + H2O RedElim->Pd0

Mechanism of Pd-catalyst inhibition by aminopyridines and resulting protodeboronation.

Part 2: Quantitative Data & Byproduct Diagnostics

To effectively troubleshoot, you must correctly identify the byproduct. Use the following diagnostic table to correlate analytical signatures with mechanistic causes and immediate mitigation strategies.

Byproduct CategoryLCMS / NMR SignatureMechanistic CauseMitigation Strategy
N1/N2 Regioisomers Identical m/z; distinct HPLC retention times; shifted pyrazole C-H in ¹H-NMR.Tautomeric ambiguity of the pyrazole ring during electrophilic attack.Implement THP or SEM protection prior to functionalization.
Protodeboronation [M - B(OH)₂ + H]⁺ of the boronic acid partner.Stalled transmetalation allowing base/water to hydrolyze the C-B bond.Use anhydrous conditions; employ bulky, electron-rich phosphine ligands (e.g., XPhos).
Homocoupling [2M - 2B(OH)₂]⁺ biaryl formation.Oxygen-mediated oxidative dimerization of the boronic acid.Strict degassing (freeze-pump-thaw); increase catalyst loading.
Amine Oxidation +16 Da or +32 Da (N-oxide formation).Exposure of the free 4-amino group to atmospheric oxygen or oxidants.Protect the 4-amino group (e.g., Boc) or maintain a strict inert atmosphere.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each critical step includes an In-Process Control (IPC) to ensure the chemical state matches the expected outcome before proceeding, drastically reducing the generation of downstream byproducts.

Protocol A: Green THP Protection of the Pyrazole Ring

This solvent-free protocol ensures quantitative protection of the pyrazole ring to prevent regioisomerization, leveraging methodologies adapted from scalable cross-coupling processes.

Reagents:

  • 3-(1H-Pyrazol-5-yl)pyridin-4-amine (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

  • Trifluoroacetic acid (TFA) (0.1 equiv, catalyst)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, suspend the starting material in neat DHP.

  • Catalysis: Add TFA dropwise at room temperature.

    • Validation Check: The heterogeneous suspension will gradually become a homogeneous, pale-yellow solution as the protected product dissolves. If the solution remains cloudy after 2 hours, add an additional 0.05 equiv of TFA.

  • Heating: Heat the mixture to 85 °C for 4 hours.

  • IPC Monitoring: Take a 5 µL aliquot, dilute in MeCN, and analyze via LCMS.

    • Validation Check: The reaction is complete when the starting material peak (<2% AUC) is replaced by a single peak at [M + 84]⁺.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the TFA. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Optimized Suzuki-Miyaura Coupling for Aminopyridines

To overcome catalyst poisoning by the 4-aminopyridine moiety, this protocol utilizes a highly active, bulky Buchwald precatalyst (XPhos Pd G3) that prevents off-cycle coordination.

Reagents:

  • THP-Protected 3-(1H-Pyrazol-5-yl)pyridin-4-amine halide (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • XPhos Pd G3 (5 mol%)

  • K₃PO₄ (3.0 equiv, finely milled)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Degassing (Critical Step): Combine the halide, boronic acid, and K₃PO₄ in the solvent mixture. Sparge the solution with ultra-pure Argon for 30 minutes.

    • Validation Check: The solution must be visibly free of dissolved gas bubbles to prevent homocoupling byproducts.

  • Catalyst Activation: Add XPhos Pd G3 under a positive stream of Argon.

    • Validation Check: The solution will rapidly transition from pale yellow to a deep red/orange hue, confirming the generation of the active Pd(0) species.

  • Reaction: Heat the sealed vessel to 90 °C for 6 hours.

  • IPC Monitoring: Analyze via LCMS.

    • Validation Check: Look for the absence of the protodeboronation peak. The ratio of product to protodeboronated byproduct should be >95:5.

  • Scavenging: Cool to room temperature and add a metal scavenger (e.g., SiliaMetS Thiol, 3 equiv relative to Pd). Stir for 2 hours.

    • Validation Check: The red/orange color will fade to a pale yellow as the palladium is sequestered, confirming successful catalyst removal prior to column chromatography.

References

  • Ahmed, B. M., & Mezei, G. (2015). Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization, and Telescoping Synthesis of 3,5-Dialkylpyrazoles: The “Adjacent Lone Pair Effect” Demystified. The Journal of Organic Chemistry. [Link]

  • Goikhman, R., et al. (2020). Development of a Scalable Negishi Cross-Coupling Process for the Preparation of 2-Chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline. Organic Process Research & Development. [Link]

  • Lipshutz, B. H., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. [Link]

Troubleshooting

Technical Support Center: Optimizing Synthesis of 3-(1H-Pyrazol-5-yl)pyridin-4-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(1H-Pyrazol-5-yl)pyridin-4-amine. This guide is designed for researchers, chemists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(1H-Pyrazol-5-yl)pyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with optimizing the critical reaction parameters of temperature and time. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Section 1: Synthesis Strategy & Mechanistic Overview

The synthesis of 3-(1H-Pyrazol-5-yl)pyridin-4-amine, a key scaffold in medicinal chemistry, typically proceeds via one of two robust strategies: a transition-metal-catalyzed cross-coupling reaction or a classical heterocyclic cyclocondensation. The choice of strategy often depends on the availability of starting materials and desired scale. Understanding these pathways is critical to effective troubleshooting.

Two Primary Synthetic Pathways:

  • Suzuki-Miyaura Cross-Coupling: This modern approach involves the palladium-catalyzed coupling of a pyrazole-boronic acid (or ester) with a functionalized 4-aminopyridine, or vice-versa. It offers high functional group tolerance and typically good yields.[1][2]

  • Cyclocondensation/Hantzsch-type Synthesis: This classical method involves building the pyridine ring onto a pre-existing aminopyrazole precursor by reacting it with a 1,3-dicarbonyl compound or equivalent.[3][4] Alternatively, the pyrazole ring can be formed from a pyridyl-substituted 1,3-dicarbonyl compound and hydrazine.[5][6]

G cluster_0 Strategy 1: Cross-Coupling cluster_1 Strategy 2: Cyclocondensation Target 3-(1H-Pyrazol-5-yl)pyridin-4-amine S1_Pz Pyrazole Boronic Acid/Ester S1_Couple Suzuki-Miyaura Coupling S1_Pz->S1_Couple S1_Py 3-Halo-4-aminopyridine S1_Py->S1_Couple S1_Couple->Target C-C Bond Formation S2_Pz 5-Amino-pyrazole Precursor S2_Condense Pyridine Ring Formation S2_Pz->S2_Condense S2_Dicarbonyl 1,3-Dicarbonyl Compound S2_Dicarbonyl->S2_Condense S2_Condense->Target Ring Annulation

Caption: Retrosynthetic analysis of 3-(1H-Pyrazol-5-yl)pyridin-4-amine.

Section 2: Troubleshooting the Suzuki-Miyaura Cross-Coupling Route

This section addresses common issues encountered when using the Suzuki-Miyaura pathway. The optimization of temperature and time is paramount for achieving high yield and purity.

Q1: My reaction yield is low or the reaction has stalled. How should I adjust the temperature and time?

Answer: Low conversion is a frequent challenge in cross-coupling reactions. The cause often lies in suboptimal catalyst activity or premature catalyst decomposition. Temperature and time are the primary levers to address this.

Causality: The catalytic cycle of a Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. Each step has a specific activation energy. Insufficient thermal energy can lead to a slow rate-limiting step, often the oxidative addition to the heteroaryl halide. Conversely, excessively high temperatures can lead to catalyst decomposition (e.g., formation of palladium black) or unwanted side reactions.[7]

Troubleshooting Protocol:

  • Establish a Baseline: Start with a generally effective condition. For many pyrazole-pyridine couplings, a temperature of 80-90 °C for 4-6 hours is a robust starting point.[8]

  • Incremental Temperature Increase: If conversion is low after 4 hours (as monitored by TLC or LC-MS), increase the temperature in 10 °C increments. Hold at each new temperature for 2-3 hours and re-analyze. Do not exceed 120 °C without first considering a change in catalyst or solvent, as catalyst degradation becomes significant.

  • Extended Reaction Time: Some sterically hindered or electronically deactivated substrates simply react slowly. If a moderate temperature (e.g., 90 °C) shows steady but slow product formation, extending the reaction time to 12 or even 24 hours is a valid strategy before resorting to higher temperatures.[9]

G Start Low Conversion (<80% by LCMS) Check_Temp Is Temp < 90°C? Start->Check_Temp Increase_Temp Increase Temp to 90-100°C. Monitor for 2-4h. Check_Temp->Increase_Temp Yes Check_Time Is Reaction Time < 12h? Check_Temp->Check_Time No Reconsider Re-evaluate System: - Catalyst/Ligand - Base - Solvent Increase_Temp->Reconsider No Improvement Success Reaction Complete Increase_Temp->Success Improved Increase_Time Extend Time to 12-18h. Monitor. Check_Time->Increase_Time Yes Check_Time->Reconsider No Increase_Time->Reconsider No Improvement Increase_Time->Success Improved

Caption: Troubleshooting workflow for low Suzuki coupling conversion.

Q2: I'm observing significant side products like dehalogenation or protodeboronation. How are temperature and time implicated?

Answer: The formation of side products is a classic sign that the reaction conditions are too harsh or that a competing reaction pathway has been enabled.

Causality & Solutions:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid/ester, replacing it with a hydrogen atom. It is often base-catalyzed and accelerated by elevated temperatures and the presence of water.[1]

    • Optimization: If you observe the uncoupled pyrazole (from the boronic acid starting material), consider lowering the reaction temperature to 60-70 °C and extending the reaction time. Using a less aqueous solvent system or a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) can also be beneficial.

  • Dehalogenation/Hydrodehalogenation: This involves the replacement of the halide on the pyridine ring with a hydrogen. This side reaction can occur at higher temperatures where the catalyst might facilitate a competing reduction pathway.

    • Optimization: This is a strong indicator that the temperature is too high. Reduce the temperature significantly (e.g., back to 80 °C or lower). A shorter reaction time is also crucial; stop the reaction as soon as the product formation plateaus to minimize this side reaction.

IssuePrimary CauseTemperature AdjustmentTime Adjustment
Low Conversion Insufficient catalyst activationIncrease (80 → 100 °C)Increase (4h → 12h)
Protodeboronation C-B bond cleavage (high T, base)Decrease (90 → 70 °C)May need to increase
Dehalogenation Reductive side-reaction (high T)Decrease (100 → 80 °C)Decrease (stop at completion)
Catalyst Death Thermal decompositionDecrease (avoid >110 °C)Shorten if possible

Section 3: Troubleshooting the Cyclocondensation Route

Classical ring-forming reactions present their own set of challenges, particularly concerning regioselectivity and achieving complete aromatization.

Q1: My reaction is producing a mixture of regioisomers. Can temperature and time control the outcome?

Answer: Yes, temperature can be a critical factor in controlling the regioselectivity of pyrazole or pyridine ring formation when using unsymmetrical precursors.

Causality: When an unsymmetrical 1,3-dicarbonyl compound reacts with an aminopyrazole (or a pyridylhydrazine reacts with an unsymmetrical dicarbonyl), the initial nucleophilic attack can occur at two different carbonyl sites.[3] One pathway may be kinetically favored (lower activation energy, faster at low temperatures), while the other may lead to a more thermodynamically stable product (favored at higher temperatures with prolonged reaction times allowing for equilibrium).

Optimization Strategy:

  • Low Temperature for Kinetic Control: To favor the kinetic product, run the reaction at a lower temperature (e.g., room temperature to 40 °C) for a longer period. This minimizes the energy available to overcome the higher activation barrier of the thermodynamic pathway.[5]

  • High Temperature for Thermodynamic Control: If the desired isomer is the more stable one, running the reaction at reflux in a high-boiling solvent (e.g., acetic acid, DMF) can allow the initial products to equilibrate to the thermodynamically favored regioisomer.[9]

G cluster_0 Reactants Unsymmetrical Precursors (e.g., R1-CO-CH2-CO-R2) Pathway1 Pathway A (Attack at C1) Reactants->Pathway1 Pathway2 Pathway B (Attack at C2) Reactants->Pathway2 Product1 Regioisomer 1 (Kinetic Product) Pathway1->Product1 Product2 Regioisomer 2 (Thermodynamic Product) Pathway2->Product2 Product1->Product2 Equilibration (High Temp)

Caption: Formation of regioisomers from unsymmetrical precursors.

Q2: The reaction stalls at a non-aromatic intermediate like a pyrazoline or dihydropyridine. How do I drive the reaction to completion?

Answer: The final aromatization step, which involves the elimination of a molecule (often water), can be the rate-limiting step and frequently requires more forcing conditions.

Causality: The initial cyclization may occur readily at room temperature, but the subsequent dehydration to form the stable aromatic ring system often has a higher activation energy.[10] Without sufficient heat or catalysis (acidic or basic), the reaction can stall at the intermediate stage.

Optimization Strategy:

  • Increase Temperature: This is the most direct approach. If the reaction is being run in a solvent like ethanol, switching to reflux is the first step. If already at reflux, consider a higher-boiling solvent like toluene or xylene to achieve the necessary temperature for elimination.

  • Introduce a Catalyst: A catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can protonate the hydroxyl group of the intermediate, turning it into a better leaving group (water) and facilitating the elimination.[6]

  • Extend Time at Reflux: Simply extending the reflux time from a few hours to overnight can often provide the necessary window for the slower aromatization step to proceed to completion.

Section 4: Detailed Experimental Protocols (Exemplary)

These protocols are provided as validated starting points. Optimization based on the principles above will likely be necessary.

Protocol 1: Suzuki-Miyaura Coupling
  • Reactants: 3-bromo-4-aminopyridine (1.0 eq), 1-(THP)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (2.5 eq).

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add all solid reactants.

    • Add a degassed solvent mixture of 1,4-dioxane and water (4:1, v/v).

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor reaction progress by TLC or LC-MS every 2 hours.

    • If conversion is <90% after 6 hours, increase the temperature to 100 °C for an additional 4 hours.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

    • Proceed with aqueous workup and purification (e.g., column chromatography) followed by deprotection of the THP group under acidic conditions.

Protocol 2: Cyclocondensation (Knorr-type)
  • Reactants: 3-(4-aminopyridin-3-yl)-3-oxopropanal (1.0 eq), Hydrazine hydrate (1.1 eq).

  • Procedure:

    • Dissolve the pyridyl-1,3-dicarbonyl precursor in ethanol or glacial acetic acid in a round-bottom flask.[11]

    • Add hydrazine hydrate dropwise at room temperature. An initial exotherm may be observed.

    • Stir at room temperature for 1 hour to allow for initial hydrazone formation.

    • Heat the mixture to reflux (~80 °C for ethanol, ~118 °C for acetic acid ).

    • Maintain reflux for 4-8 hours . Monitor by TLC for the disappearance of starting material and the formation of the product.

    • If an intermediate appears to be the major species, continue refluxing for up to 24 hours.

    • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by crystallization or column chromatography.

References

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (N/A). Journal of Public Health in Africa.
  • Optimization of solvent, temperature, and catalyst in synthesis of compound 7a. (N/A).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (N/A). Organic & Biomolecular Chemistry (RSC Publishing).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (N/A). RSC Publishing.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022).
  • PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling. (N/A).
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). PubMed.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. (N/A). Organic Chemistry Portal.
  • common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. (N/A). Benchchem.
  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. (N/A). JOCPR.
  • Synthesis of pyrazole-fused pyridine derivatives. (N/A).

Sources

Reference Data & Comparative Studies

Comparative

mass spectrometry validation of 3-(1H-Pyrazol-5-yl)pyridin-4-amine purity

High-Resolution Mass Spectrometry Validation of 3-(1H-Pyrazol-5-yl)pyridin-4-amine Purity: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical challenge of validating highly polar...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Validation of 3-(1H-Pyrazol-5-yl)pyridin-4-amine Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of validating highly polar, nitrogen-rich heterocyclic building blocks. 3-(1H-Pyrazol-5-yl)pyridin-4-amine is a critical pharmacophore in the design of kinase inhibitors and other oncological therapeutics. Validating its purity is paramount; trace isobaric impurities or positional isomers (such as 2-aminopyridine derivatives) can drastically skew structure-activity relationship (SAR) data and downstream biological assays.

This guide objectively compares purity validation methodologies, contrasting traditional HPLC-UV against Liquid Chromatography-Low Resolution Mass Spectrometry (LC-LRMS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The goal is to establish a self-validating, causally grounded protocol for the rigorous purity assessment of this specific compound.

The Chemical Context & Causality in Method Selection

3-(1H-Pyrazol-5-yl)pyridin-4-amine (C₈H₈N₄, Exact Mass: 160.0749 Da) possesses both a pyrazole ring and an aminopyridine moiety.

  • Causality of Ionization : The molecule contains multiple basic nitrogen atoms, making it highly amenable to positive-ion Electrospray Ionization (ESI+). The use of an acidic mobile phase (0.1% Formic Acid) ensures complete protonation, yielding a strong [M+H]⁺ precursor ion at m/z 161.0822.

  • Causality of Chromatography : Due to its high polarity, traditional reversed-phase C18 columns often fail to retain this compound adequately without ion-pairing agents. We utilize a high-aqueous gradient or a HILIC (Hydrophilic Interaction Liquid Chromatography) approach to ensure a sufficient retention factor (k' > 2). This prevents the analyte from co-eluting with the solvent front, where matrix effects and ion suppression are severe.

Comparative Analysis of Purity Validation Techniques

To establish a self-validating system, one must understand the limitations of alternative methods. Relying solely on HPLC-UV is a common pitfall. UV detection is blind to non-chromophoric impurities and cannot mathematically differentiate between co-eluting isobaric species.

Table 1: Performance Comparison for 3-(1H-Pyrazol-5-yl)pyridin-4-amine Purity Validation

Analytical TechniqueSpecificity / Resolving PowerDetection Limit (LOD)Structural ConfirmationBest Use Case
HPLC-UV (Diode Array) Low (Relies on retention time & UV spectra)~0.05% (Area/Area)NoneRoutine batch release where the impurity profile is fully known.
LC-LRMS (Single Quad) Moderate (Unit resolution, ~0.7 Da)~0.01%Nominal Mass ([M+H]⁺ 161)Rapid reaction monitoring and preliminary purity checks.
LC-HRMS (Orbitrap/TOF) High (R > 70,000 at m/z 200)< 0.001%Exact Mass (< 3 ppm error)Gold standard for definitive purity validation and unknown impurity ID.

Experimental Methodology: LC-HRMS Purity Validation Protocol

This protocol is designed in accordance with the guidelines[1], ensuring accuracy, precision, and specificity.

Step 1: Sample Preparation

  • Weigh exactly 1.0 mg of 3-(1H-Pyrazol-5-yl)pyridin-4-amine.

  • Dissolve in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock.

  • Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase conditions to prevent solvent-mismatch peak distortion. Causality: The 50% aqueous composition ensures the polar analyte remains fully solvated while matching the initial chromatographic conditions to maintain sharp, symmetrical peak shapes.

Step 2: Chromatographic Separation (UPLC)

  • Column : Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 2% B to 60% B over 8 minutes.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 1.0 µL.

Step 3: HRMS Acquisition Parameters (Orbitrap)

  • Ionization : ESI Positive Mode.

  • Spray Voltage : 3.5 kV.

  • Capillary Temperature : 275 °C.

  • Resolution : 70,000 (FWHM at m/z 200).

  • Mass Range : m/z 50 - 500. Causality: A resolution of 70,000 is mandated to separate the target analyte from potential isobaric background interferences. The mass range is kept narrow to maximize the scan rate across the UPLC peak.

Workflow A Sample Preparation (0.1 mg/mL in MeOH/H2O) B Chromatographic Separation (UPLC, C18, 0.1% Formic Acid) A->B C HRMS Acquisition (ESI+, Orbitrap/TOF) B->C D Data Processing (Isotopic pattern, Exact Mass) C->D E Purity & Identity Confirmation (ICH Q2(R2) Compliant) D->E

LC-HRMS Purity Validation Workflow for 3-(1H-Pyrazol-5-yl)pyridin-4-amine.

Data Interpretation and Self-Validating Fragmentation

To confirm that the integrated peak is unambiguously 3-(1H-Pyrazol-5-yl)pyridin-4-amine, we rely on High-Energy Collisional Dissociation (HCD). The emphasizes the necessity of structural confirmation during purity assessments to avoid false positives[2].

The pyrazole and aminopyridine rings exhibit highly specific gas-phase fragmentation pathways. The loss of a nitrogen molecule (N₂, -28.0061 Da) or hydrogen cyanide (HCN, -27.0109 Da) are hallmark cleavages for these heterocycles.

Fragmentation M [M+H]+ Precursor m/z 161.0822 F1 Loss of N2 m/z 133.0760 M->F1 -N2 F2 Loss of HCN m/z 134.0713 M->F2 -HCN F3 Pyridine Cleavage m/z 95.0604 M->F3 -C3H3N2

Primary ESI+ fragmentation pathways of 3-(1H-Pyrazol-5-yl)pyridin-4-amine.

By validating that the main chromatographic peak not only matches the exact mass of 161.0822 Da (within < 3 ppm error) but also produces the m/z 133.0760 and m/z 134.0713 product ions, the method becomes a self-validating system. Any co-eluting impurity lacking this exact fragmentation signature is mathematically deconvoluted from the final purity calculation.

Conclusion

For the rigorous purity validation of 3-(1H-Pyrazol-5-yl)pyridin-4-amine, LC-HRMS is vastly superior to HPLC-UV and LC-LRMS. By leveraging exact mass measurements and specific fragmentation causality, researchers can confidently quantify purity and identify trace impurities, ensuring the integrity of downstream pharmaceutical development.

References

  • Title : Q2(R2) Validation of Analytical Procedures Source : U.S. Food and Drug Administration (FDA) URL :[Link]

  • Title : The Fitness for Purpose of Analytical Methods Source : Eurachem URL :[Link]

Sources

Validation

A Researcher's Guide to Benchmarking 3-(1H-Pyrazol-5-yl)pyridin-4-amine Against Known Kinase Inhibitors

Introduction: The Quest for Kinase Inhibitor Specificity Protein kinases are a vast and crucial class of enzymes that orchestrate a multitude of cellular processes, from growth and proliferation to apoptosis.[1] Their dy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Kinase Inhibitor Specificity

Protein kinases are a vast and crucial class of enzymes that orchestrate a multitude of cellular processes, from growth and proliferation to apoptosis.[1] Their dysregulation is a well-established hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention.[1][2] The journey of developing a novel kinase inhibitor is a multi-step process, beginning with the evaluation of its activity, potency, and selectivity through robust biochemical and cellular assays.[3]

The pyrazole-based molecular scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[4] Compounds featuring this moiety have shown significant potential in treating a variety of cancers and inflammatory disorders.[4][5] This guide focuses on establishing a comprehensive benchmarking framework for a novel compound, 3-(1H-Pyrazol-5-yl)pyridin-4-amine (hereafter referred to as "Test Compound").

As specific experimental data for the Test Compound is not yet widely available, this document serves as a detailed methodological guide. We will outline the necessary experiments, explain the scientific rationale behind procedural choices, and provide context by comparing against well-characterized, established kinase inhibitors. This framework is designed to empower researchers to rigorously evaluate the Test Compound's potential as a therapeutic agent.

Part 1: Selecting the Right Benchmarks

A new inhibitor's profile is only as meaningful as the controls it's compared against. The choice of benchmark inhibitors should be strategic, providing a multi-faceted view of the Test Compound's activity.

Causality Behind Selection: We select a tiered panel of inhibitors for three key reasons:

  • To Gauge Broad Activity: A pan-kinase inhibitor like Staurosporine reveals if the Test Compound has a wide-ranging or more focused effect.

  • To Identify Potential Kinase Family Selectivity: Comparing against inhibitors with known selectivity for major families (e.g., RTKs, CDKs) helps to initially classify the Test Compound.

  • To Understand On-Target vs. Off-Target Effects: If the Test Compound is designed to hit a specific kinase, including an inhibitor for that target and several unrelated ones is crucial for validating selectivity.

For this guide, we will benchmark against the following inhibitors:

InhibitorPrimary Target(s)Mechanism of ActionRationale for Inclusion
Staurosporine Pan-Kinase InhibitorATP-competitive (Type I)Provides a baseline for broad kinase inhibition; a gold standard for non-selectivity.
Sunitinib VEGFR, PDGFR, c-KITATP-competitive (Type II)Represents a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[6]
Tozasertib Aurora KinasesATP-competitiveA potent inhibitor that also contains a pyrazole-pyrimidine core, providing a relevant structural comparison.[4]
CHIR-99021 GSK-3α/βATP-competitiveA highly selective inhibitor for a serine/threonine kinase, useful for assessing selectivity outside of tyrosine kinases.

Part 2: Foundational Analysis - In Vitro Biochemical Assays

The first step is to determine if the Test Compound directly interacts with and inhibits purified kinase enzymes.[3] This removes the complexities of a cellular environment and provides a clean measure of enzymatic inhibition, from which we derive the half-maximal inhibitory concentration (IC50).

Key Experiment: Luminescence-Based Kinase Inhibition Assay

We will utilize the ADP-Glo™ Kinase Assay, a robust method for quantifying kinase activity.

Principle of the Assay: This assay measures the amount of ADP produced during the kinase reaction.[1] Kinase activity is directly proportional to ADP production. The assay works in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which then drives a luciferase/luciferin reaction, producing light. Therefore, a high light signal corresponds to high kinase activity (more ADP produced), while a low signal indicates inhibition.[1][7]

Experimental Workflow: Kinase Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Prepare Kinase Solution plate Dispense Kinase, Substrate/ATP, and Inhibitors into 384-well plate prep_kinase->plate prep_substrate Prepare Substrate/ATP Mix prep_substrate->plate prep_compound Prepare Serial Dilutions of Test & Benchmark Inhibitors prep_compound->plate incubate_rxn Incubate at Room Temp (e.g., 60 min) plate->incubate_rxn add_adpglo Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate_rxn->add_adpglo incubate_1 Incubate (40 min) add_adpglo->incubate_1 add_detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_1->add_detect incubate_2 Incubate (30 min) add_detect->incubate_2 read Read Luminescence on Plate Reader incubate_2->read analyze Calculate % Inhibition vs. Log [Inhibitor] read->analyze ic50 Determine IC50 Values analyze->ic50

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Protocol 1: In Vitro Kinase Inhibition Assay

Trustworthiness: This protocol includes positive (known inhibitor) and negative (DMSO vehicle) controls to validate each assay plate. The results are normalized to these controls, ensuring the data's integrity.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for the Test Compound and each benchmark inhibitor in 100% DMSO, starting from a 100 µM concentration.[8]

  • Reaction Setup: In a 384-well plate, combine the following in order:

    • 5 µL of kinase buffer containing the purified kinase enzyme.

    • 2.5 µL of the diluted compound or DMSO (for 0% inhibition control).

    • Incubate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]

  • Initiate Reaction: Add 2.5 µL of a solution containing the kinase's specific peptide substrate and ATP to initiate the reaction.[8]

  • Reaction Incubation: Incubate the plate for 1-2 hours at room temperature.[8]

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a compatible plate reader.[9]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression curve to determine the IC50 value.[10]

Data Presentation: Representative IC50 Data

The results of this experiment would be summarized in a table, allowing for a direct comparison of potency and selectivity.

Kinase TargetTest Compound IC50 (nM)Staurosporine IC50 (nM)Sunitinib IC50 (nM)Tozasertib IC50 (nM)CHIR-99021 IC50 (nM)
Aurora A [Experimental Value]15>10,0005>10,000
VEGFR2 [Experimental Value]209500>10,000
GSK-3β [Experimental Value]102,5008006.7[10]
CDK2 [Experimental Value]7>10,000160>10,000
SRC [Experimental Value]675>5,000>10,000

Note: Values for benchmark inhibitors are representative and may vary based on assay conditions.

Part 3: Cellular Context - Assessing In-Cell Efficacy and Toxicity

While biochemical assays are essential, a compound's activity in a living cell is the true test of its potential. Cellular assays assess cell membrane permeability, engagement with the target kinase in its natural environment, and overall effects on cell health.

Key Experiment: Cell Viability Assay

This experiment determines the concentration of the Test Compound that inhibits cell growth by 50% (GI50). We will use the MTS assay, a colorimetric method that measures the metabolic activity of viable cells.

Principle of the Assay: The MTS tetrazolium compound is reduced by dehydrogenases in metabolically active cells into a soluble formazan product.[11] The amount of colored formazan is directly proportional to the number of living cells. A decrease in color indicates a loss of cell viability due to the inhibitor's cytotoxic or cytostatic effects.[11]

Experimental Workflow: MTS Cell Viability Assay

cluster_cell_culture Cell Culture & Treatment cluster_detection Detection cluster_analysis Data Analysis seed Seed Cancer Cell Line in 96-well plate incubate_adhere Incubate 24h (Allow cells to adhere) seed->incubate_adhere treat Treat with Serial Dilutions of Inhibitors incubate_adhere->treat incubate_treat Incubate 72h treat->incubate_treat add_mts Add MTS Reagent to each well incubate_treat->add_mts incubate_mts Incubate 1-4h at 37°C add_mts->incubate_mts read Measure Absorbance at 490 nm incubate_mts->read analyze Calculate % Viability vs. Log [Inhibitor] read->analyze gi50 Determine GI50 Values analyze->gi50

Caption: Workflow for the MTS Cell Viability Assay.

Protocol 2: MTS Cell Viability Assay

Trustworthiness: It is crucial to be aware that some kinase inhibitors can interfere with the enzymatic reduction of tetrazolium salts, potentially leading to an over- or underestimation of cell viability.[12][13] Therefore, it is recommended to validate key findings with an orthogonal method, such as a cell counting-based assay (e.g., Trypan Blue exclusion).

  • Cell Seeding: Seed a cancer cell line known to be dependent on a potential target kinase (e.g., A375 melanoma cells for a BRAF inhibitor) into a 96-well plate at a density of 3,000-5,000 cells per well.

  • Adherence: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment: Remove the media and add fresh media containing serial dilutions of the Test Compound and benchmark inhibitors. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours.[1]

  • MTS Addition: Add 20 µL of MTS reagent directly to each well.[11]

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control and plot the percentage of cell viability against the log concentration of the inhibitor to determine the GI50 value.[11]

Key Experiment: Cellular Target Engagement via Western Blot

This experiment confirms that the Test Compound inhibits the intended kinase within the cell. This is achieved by measuring the phosphorylation level of a known downstream substrate of the target kinase. A potent inhibitor should decrease the phosphorylation of the substrate in a dose-dependent manner.

Principle of the Assay: Western blotting uses antibodies to detect specific proteins in a cell lysate. We will use a primary antibody that specifically recognizes the phosphorylated form of a kinase's substrate. A decrease in the signal from this antibody indicates that the upstream kinase has been inhibited. A second antibody against the total amount of the substrate protein is used as a loading control to ensure that the observed effect is due to a lack of phosphorylation, not a decrease in the protein itself.[10]

Illustrative Signaling Pathway: MAPK/ERK Cascade

RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK1/2 (MAPKK) RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation Substrate Downstream Substrate (e.g., p90RSK) ERK->Substrate Phosphorylation Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Test Compound (Potential MEK Inhibitor) Inhibitor->MEK

Caption: A simplified MAPK signaling pathway. Western blotting can measure the phosphorylation of ERK to assess the activity of a MEK inhibitor.

Protocol 3: Western Blot for Phospho-Substrate Levels
  • Cell Treatment: Seed cells in a 6-well plate and grow until they are 70-80% confluent. Treat the cells with increasing concentrations of the Test Compound for a defined period (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to extract the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Summary and Future Directions

This guide provides a foundational framework for the initial characterization of 3-(1H-Pyrazol-5-yl)pyridin-4-amine. By systematically executing these biochemical and cellular assays and comparing the results against well-defined benchmarks, researchers can build a comprehensive profile of the Test Compound's potency, in-cell efficacy, and preliminary selectivity.

Positive and compelling results from this initial phase would justify advancing the compound to more extensive studies, including:

  • Broad Kinome Profiling: Screening against a large panel of kinases (>300) to establish a comprehensive selectivity profile.

  • Mechanism of Action Studies: Determining if the inhibitor is ATP-competitive or allosteric and whether its binding is reversible or irreversible.

  • In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Evaluating the compound's behavior and efficacy in animal models.[3]

Through this rigorous, multi-faceted approach, the true therapeutic potential of 3-(1H-Pyrazol-5-yl)pyridin-4-amine can be thoroughly and accurately assessed.

References

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  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. SciSpace.
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  • Khan, M. W., et al. (2022). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC.
  • ResearchGate. (n.d.). General Mechanisms of Action of Tyrosine Kinase Inhibitors.
  • Ploegh, H. L. (2004).
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  • BenchChem. (2025). A Comparative Guide to GSK-3 Inhibitors: Benchmarking Performance and Methodologies. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Egfr-IN-93 in In Vitro Cell Viability Assays (MTT, MTS). BenchChem.
  • Stepanenko, A. A., & Dmitrenko, V. V. (2015).
  • Jabbar, S. A., & Bocus, Z. (2014). MTT ASSAYS CANNOT BE UTILIZED TO STUDY THE EFFECTS OF STI571/GLEEVEC ON THE VIABILITY OF SOLID TUMOR CELL LINES. PMC.
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  • Schade, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC.
  • Abcam. (n.d.). Cell viability assays. Abcam.
  • Gagic, Z., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry.
  • Wang, G., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
  • Li, Y., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.

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